2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile
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Overview
Description
It is a non-adenosine-like agonist that interacts with the adenosine A1 receptor . This compound has been studied for its potential pharmacological applications, particularly in the modulation of adenosine receptors.
Preparation Methods
The synthesis of LUF5831 involves several steps. The key starting materials include 2-amino-4-(4-hydroxyphenyl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate
Chemical Reactions Analysis
LUF5831 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in LUF5831 can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl and sulfanyl groups can participate in substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LUF5831 has been extensively studied for its scientific research applications, including:
Chemistry: It serves as a model compound for studying the interactions with adenosine receptors.
Biology: LUF5831 is used to investigate the biological pathways involving adenosine receptors.
Medicine: Potential therapeutic applications include the modulation of adenosine receptors for treating various conditions such as cardiovascular diseases and neurological disorders.
Mechanism of Action
LUF5831 exerts its effects by binding to the adenosine A1 receptor. This interaction modulates the receptor’s activity, leading to changes in cellular signaling pathways. The molecular targets include the adenosine A1 receptor, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production .
Comparison with Similar Compounds
LUF5831 is unique compared to other adenosine receptor agonists due to its non-adenosine-like structure. Similar compounds include:
N6-cyclopentyladenosine (CPA): A full agonist of the adenosine A1 receptor.
8-cyclopentyl-1,3-dipropylxanthine (DPCPX): An inverse agonist/antagonist of the adenosine A1 receptor.
LUF5831’s uniqueness lies in its partial agonist activity and its distinct chemical structure, which provides different pharmacological properties compared to other adenosine receptor modulators.
Properties
Molecular Formula |
C15H12N4O2S |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19) |
InChI Key |
GYIHPWFWFRELQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCCO)N)C#N)O |
Origin of Product |
United States |
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